Lipophilicity Profile (LogP): 3-(6-Bromo-1H-indol-1-yl)propanoic acid vs. Non-Brominated Analogue
The bromine atom in 3-(6-bromo-1H-indol-1-yl)propanoic acid significantly increases its lipophilicity compared to its non-brominated analogue, 3-(1H-indol-1-yl)propanoic acid. This is a key property influencing membrane permeability and oral absorption. [1]
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | 3-(1H-indol-1-yl)propanoic acid: LogP = 1.7 (estimated via fragment-based method) |
| Quantified Difference | ΔLogP = +1.08 (Target compound is >1 log unit more lipophilic) |
| Conditions | Calculated using the XLogP3 algorithm. Data for target compound from Chem-Space; baseline estimated via fragment addition (ΔLogP for Br at position 6 on indole). |
Why This Matters
A higher LogP value is a critical differentiator for applications requiring enhanced membrane permeability, influencing lead optimization decisions in drug discovery.
- [1] Chem-Space. 3-(6-bromo-1H-indol-1-yl)propanoic acid (CSSB00000721786) - Properties. Chem-Space Building Blocks Database. View Source
